

Spectroscopic data (NMR, IR, Mass) of 2-(Naphthalen-1-yl)pyridin-4-ol

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Compound of Interest

Compound Name: 2-(Naphthalen-1-yl)pyridin-4-ol

Cat. No.: B6415095

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Spectroscopic and Synthetic Guide to 2-(Naphthalen-1-yl)pyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental spectroscopic data for **2-(Naphthalen-1-yl)pyridin-4-ol** is not readily available in public databases. The following guide provides predicted spectroscopic data based on the analysis of similar chemical structures and a prospective synthetic protocol. This document is intended to serve as a foundational resource for the synthesis and characterization of the target compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-(Naphthalen-1-yl)pyridin-4-ol**. These predictions are based on established principles of NMR, IR, and Mass Spectrometry and analysis of related compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~11.0 - 12.0	br s	1H	Pyridinol -OH
~8.20	d	1H	Pyridine H6
~8.00	d	1H	Naphthalene H8'
~7.95	d	1H	Naphthalene H5'
~7.85	d	1H	Naphthalene H2'
~7.50 - 7.60	m	3H	Naphthalene H4', H6', H7'
~7.40	d	1H	Naphthalene H3'
~7.10	dd	1H	Pyridine H5
~6.90	d	1H	Pyridine H3

Table 2: Predicted ^{13}C NMR Data (125 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Assignment
~175.0	C4 (Pyridinol C-OH)
~158.0	C2 (Pyridine)
~145.0	C6 (Pyridine)
~136.0	C1' (Naphthalene)
~133.5	C4a' (Naphthalene)
~131.0	C8a' (Naphthalene)
~128.5	C8' (Naphthalene)
~128.0	C5' (Naphthalene)
~127.0	C4' (Naphthalene)
~126.5	C6' (Naphthalene)
~126.0	C7' (Naphthalene)
~125.5	C2' (Naphthalene)
~125.0	C3' (Naphthalene)
~110.0	C5 (Pyridine)
~108.0	C3 (Pyridine)

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Broad	O-H stretch (H-bonded)
3100 - 3000	Medium	Aromatic C-H stretch
1640 - 1620	Strong	C=O stretch (Pyridinone tautomer)
1600 - 1450	Medium-Strong	Aromatic C=C stretch
1300 - 1200	Strong	C-O stretch
850 - 750	Strong	Aromatic C-H bend (out-of-plane)

Table 4: Predicted Mass Spectrometry Data

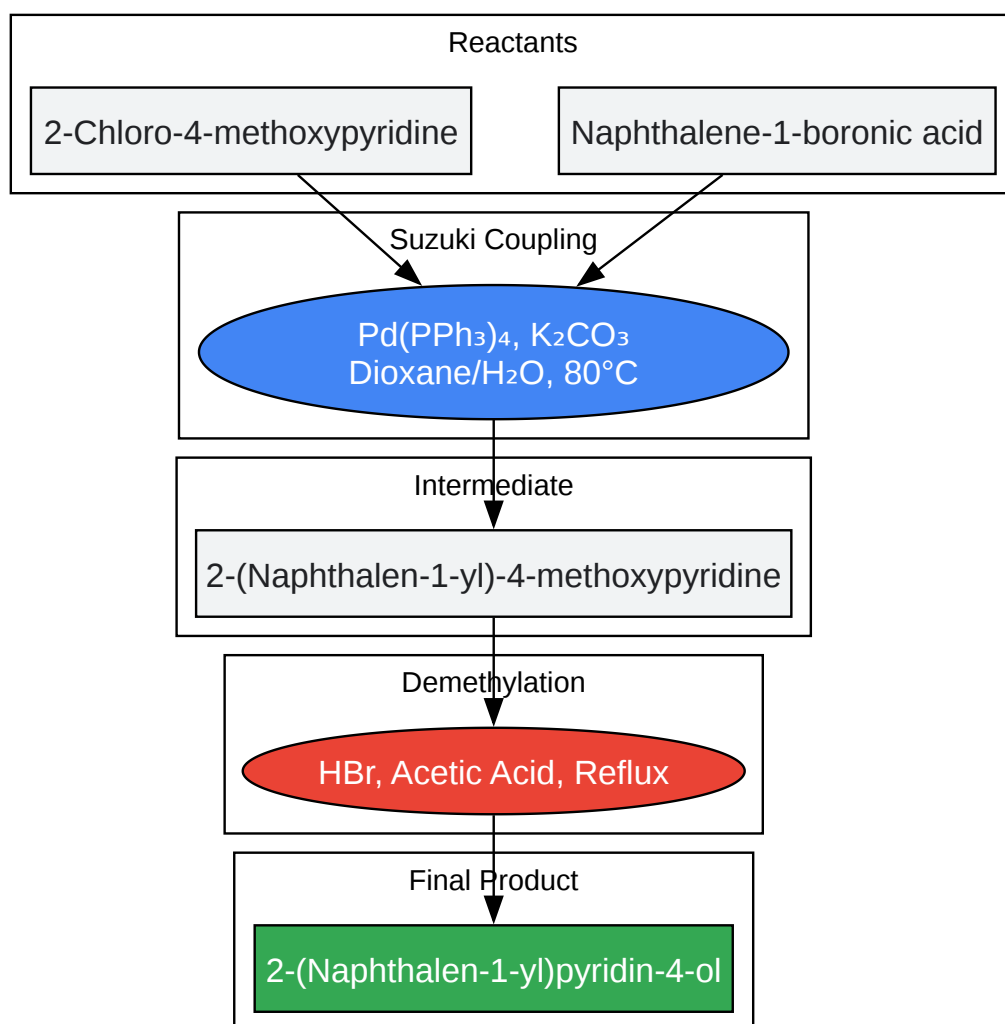
Parameter	Value
Molecular Formula	C ₁₅ H ₁₁ NO
Molecular Weight	221.26 g/mol
Exact Mass [M+H] ⁺	222.0919

Proposed Synthesis and Experimental Protocols

A plausible synthetic route for **2-(Naphthalen-1-yl)pyridin-4-ol** is via a Suzuki cross-coupling reaction. This method is widely used for the formation of carbon-carbon bonds between aromatic rings.

Synthetic Scheme

Proposed Synthesis of 2-(Naphthalen-1-yl)pyridin-4-ol

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Caption: Synthetic pathway for **2-(Naphthalen-1-yl)pyridin-4-ol**.

Experimental Protocol: Synthesis

- Suzuki Coupling:

- To a solution of 2-chloro-4-methoxypyridine (1.0 eq) and naphthalene-1-boronic acid (1.2 eq) in a 4:1 mixture of dioxane and water, add potassium carbonate (3.0 eq).
- Degas the mixture with argon for 20 minutes.
- Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the reaction mixture at 80°C for 12 hours under an argon atmosphere.
- After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 2-(naphthalen-1-yl)-4-methoxypyridine.
- Demethylation:
 - Dissolve the intermediate, 2-(naphthalen-1-yl)-4-methoxypyridine, in a mixture of 48% hydrobromic acid and glacial acetic acid.
 - Reflux the mixture for 6 hours.
 - Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
 - Extract the product with ethyl acetate.
 - Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
 - Recrystallize the crude product from ethanol to obtain pure **2-(naphthalen-1-yl)pyridin-4-ol**.

Experimental Protocol: Spectroscopic Characterization

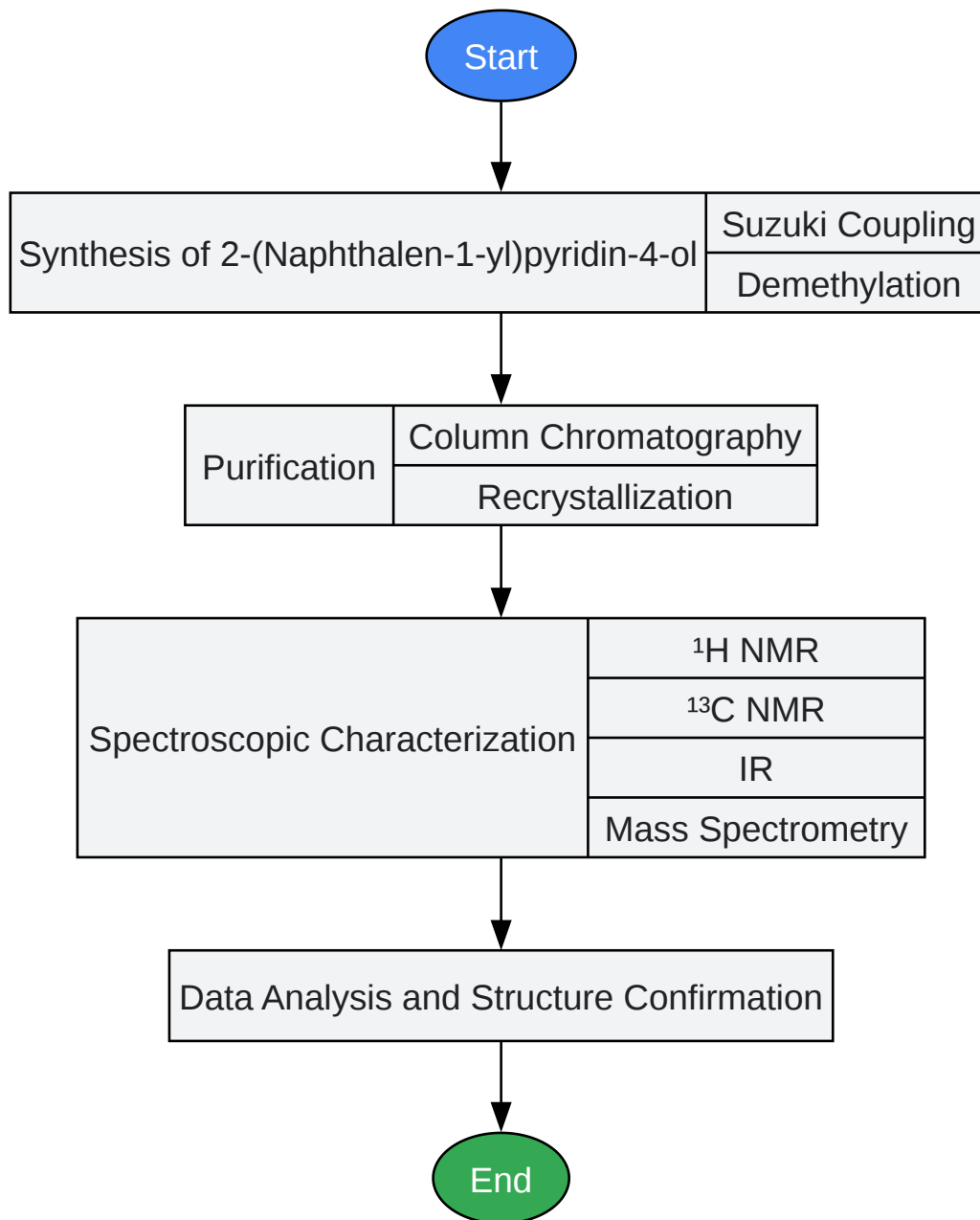
- NMR Spectroscopy:

- Prepare a ~5-10 mg sample in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer at room temperature.
- Use the residual solvent peak as an internal standard.
- IR Spectroscopy:
 - Obtain the infrared spectrum using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.
 - Record the spectrum from 4000 to 400 cm⁻¹.
- Mass Spectrometry:
 - Analyze the sample using high-resolution mass spectrometry (HRMS) with an electrospray ionization (ESI) source in positive ion mode.
 - Dissolve a small amount of the sample in methanol for analysis.

Experimental Workflow Visualization

The following diagram illustrates the logical flow from synthesis to final characterization of the target compound.

Experimental and Analytical Workflow

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Caption: Workflow for synthesis and characterization.

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